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Compound of Interest

Compound Name: Y08262

Cat. No.: B12383106

Get Quote

An In-depth Technical Guide on the CBP Bromodomain Binding Affinity of Y08262

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding affinity of the small molecule

inhibitor Y08262 to the bromodomain of the CREB-binding protein (CBP). The information

presented herein is intended to support research and drug development efforts targeting the

CBP bromodomain, a key epigenetic reader implicated in various diseases, including acute

myeloid leukemia (AML).

Quantitative Binding Data
The primary quantitative measure of Y08262's potency for the CBP bromodomain is its half-

maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor

required to reduce the binding of a ligand to the bromodomain by 50%.

Compound Target Assay Type IC50 (nM) Reference

Y08262
Human CBP

Bromodomain
Not Specified 73.1 [1]
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As of the latest literature review, the dissociation constant (Kd) for the interaction between

Y08262 and the CBP bromodomain has not been publicly reported. The IC50 value, however,

indicates a potent, nanomolar-level inhibition of the CBP bromodomain by Y08262[1].

Experimental Protocols
While the specific assay used to determine the IC50 of Y08262 was not detailed in the primary

publication, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a

standard and robust method for characterizing the binding of inhibitors to bromodomains. The

following is a representative protocol for such an assay.

Representative TR-FRET Assay Protocol for CBP
Bromodomain Inhibitor Screening
This protocol is designed for a 384-well plate format and is based on established

methodologies for screening CBP bromodomain inhibitors[2][3].

1. Reagents and Materials:

CBP Bromodomain (BRD) Protein: Recombinant human CBP bromodomain (e.g., amino

acids 1081-1197) tagged with a donor fluorophore (e.g., Europium chelate, GST-tag for

antibody-based detection)[2][3].

Biotinylated Acetylated Peptide: A biotinylated histone peptide containing an acetylated

lysine residue that is a known ligand for the CBP bromodomain (e.g., derived from histone

H4)[2][3].

Acceptor Fluorophore: Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin -

APC).

Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% Bovine Serum Albumin (w/v),

0.01% Triton X-100 (v/v)[3].

Test Compound: Y08262 or other inhibitors dissolved in DMSO.

Plate: White, low-volume 384-well assay plates.
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Plate Reader: A microplate reader capable of TR-FRET measurements, with appropriate

excitation and emission filters (e.g., excitation at ~340 nm, emission at ~620 nm for the

donor and ~665 nm for the acceptor)[2].

2. Assay Procedure:

Compound Preparation:

Prepare a serial dilution of Y08262 in 100% DMSO.

Further dilute the compounds in Assay Buffer to achieve the desired final concentrations.

The final DMSO concentration in the assay should be kept low (e.g., < 1%) to avoid

interference[2].

Reagent Preparation:

Dilute the CBP-BRD-donor conjugate and the biotinylated acetylated peptide in Assay

Buffer to their optimal working concentrations, as determined by titration experiments[3].

Dilute the streptavidin-acceptor conjugate in Assay Buffer.

Assay Plate Setup (20 µL final volume):

Add 5 µL of the diluted test compound (or DMSO for control wells) to the wells of the 384-

well plate.

Add 5 µL of the diluted CBP-BRD-donor conjugate to all wells.

Add 5 µL of the diluted biotinylated acetylated peptide to all wells.

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes),

protected from light, to allow the binding reaction to reach equilibrium[3].

Add 5 µL of the diluted streptavidin-acceptor conjugate to all wells.

Incubate the plate for a further 60 minutes at room temperature, protected from light.

Signal Detection:
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Measure the TR-FRET signal using a compatible plate reader.

The measurement involves a delay after the excitation pulse to minimize background

fluorescence, followed by the simultaneous measurement of fluorescence emission at the

donor and acceptor wavelengths (e.g., 620 nm and 665 nm)[4][5].

3. Data Analysis:

Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the

donor signal (e.g., Emission at 665 nm / Emission at 620 nm).

Normalization: Normalize the data using control wells:

High Control (0% inhibition): Wells containing DMSO instead of the inhibitor.

Low Control (100% inhibition): Wells with a saturating concentration of a known CBP

bromodomain inhibitor or wells without the CBP-BRD protein.

IC50 Determination: Plot the normalized response against the logarithm of the inhibitor

concentration and fit the data to a four-parameter logistic equation to determine the IC50

value.

Visualizations
Signaling Pathway and Experimental Workflow
The interaction between the CBP bromodomain and acetylated lysine residues on proteins like

histones is a critical step in transcriptional activation. Small molecule inhibitors such as Y08262
competitively bind to the acetyl-lysine binding pocket of the bromodomain, thereby disrupting

this interaction and modulating gene expression.
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Caption: Mechanism of CBP Bromodomain Inhibition by Y08262.

The experimental workflow for determining the inhibitory activity of compounds like Y08262
using a TR-FRET assay is a sequential process involving reagent preparation, reaction

incubation, and signal detection.
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Caption: TR-FRET Experimental Workflow for IC50 Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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